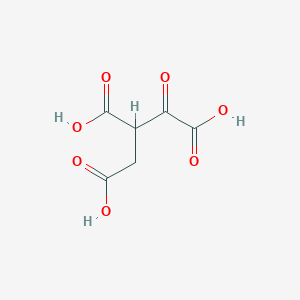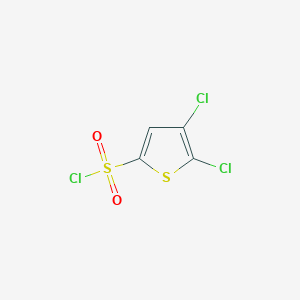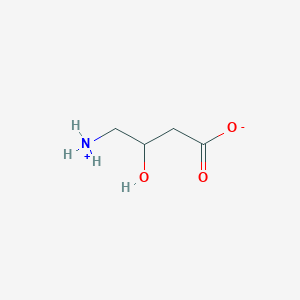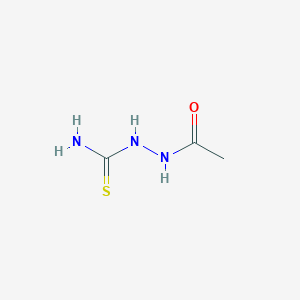
Oxalosuccinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxalosuccinic acid (OSA) is a dicarboxylic acid that is synthesized from oxaloacetic acid. It is a key intermediate in the tricarboxylic acid cycle, which is an important metabolic pathway in all living organisms. OSA has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
科学的研究の応用
1. Role in Iron Metabolism Regulation
Oxalomalate, a derivative of oxalosuccinic acid, impacts the RNA-binding activity of iron-regulatory proteins (IRPs). These IRPs control the expression of proteins involved in iron metabolism. The study by Festa et al. (2000) demonstrated that oxalomalate can significantly decrease the binding activity of IRP1 and IRP2, providing insights into the complex regulation of iron metabolism.
2. Involvement in the Tricarboxylic Acid Cycle
Oxalosuccinic acid plays a crucial role in the tricarboxylic acid cycle (TCA cycle), a central metabolic pathway. Kornberg and Pricer (1951) in their work outlined the biological conversion of d-isocitric to a-ketoglutaric acid, involving oxalosuccinic acid as an intermediate (Kornberg & Pricer, 1951).
3. Cytochemical Applications
The ability of oxalosuccinic acid to form a unique red crystalline precipitate with alizarine red S was utilized in a cytochemical test developed by Kass (1977) to identify the presence of oxalosuccinic acid in human leukocytes. This technique also indirectly indicated the site of isocitric dehydrogenase (Kass, 1977).
4. Effect on Cellular Growth and Differentiation
Oxalomalate, a form of oxalosuccinic acid, was shown to influence the growth and differentiation of pre-adipocytes, as well as fatty acid and protein synthesis in a study by Festa, Pietropaolo, and Ruffo (2002) (Festa, Pietropaolo & Ruffo, 2002).
5. Use in Metabolic Engineering
Recent research has highlighted the use of oxalosuccinic acid in metabolic engineering. For example, the study by Ahn, Jang, and Lee (2016) discusses the use of genetically modified microorganisms for succinic acid production, a process involving intermediates like oxalosuccinic acid (Ahn, Jang & Lee, 2016).
特性
CAS番号 |
1948-82-9 |
|---|---|
製品名 |
Oxalosuccinic acid |
分子式 |
C6H6O7 |
分子量 |
190.11 g/mol |
IUPAC名 |
1-oxopropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2H,1H2,(H,7,8)(H,10,11)(H,12,13) |
InChIキー |
UFSCUAXLTRFIDC-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)C(=O)O)C(=O)O)C(=O)O |
正規SMILES |
C(C(C(=O)C(=O)O)C(=O)O)C(=O)O |
その他のCAS番号 |
1948-82-9 |
物理的記述 |
Solid |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B167266.png)






![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)